molecular formula C40H46N4O8 B041183 Coproporphyrin III tetramethyl ester CAS No. 5522-63-4

Coproporphyrin III tetramethyl ester

Cat. No. B041183
CAS RN: 5522-63-4
M. Wt: 710.8 g/mol
InChI Key: MVHPHWXMJJZYNL-UHFFFAOYSA-N
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Description

  • Coproporphyrin III Tetramethyl Ester is a chemically modified form of naturally occurring coproporphyrin isomers. These isomers are crucial in the study of porphyrin metabolism and have significant properties and applications in various scientific fields (Jope & O'Brien, 1945).

Synthesis Analysis

  • The synthesis of Coproporphyrin III Tetramethyl Ester involves modifications of existing procedures. The synthesis process is intricate, involving the formation of different esters and their interaction with other elements, like thallium (Abraham et al., 1973).

Molecular Structure Analysis

  • The molecular structure of Coproporphyrin III Tetramethyl Ester is characterized by its unique porphyrin rings and associated functional groups. NMR spectral analysis helps in differentiating between various isomers based on their molecular structure (Abraham et al., 1966).

Chemical Reactions and Properties

  • This compound undergoes various chemical reactions, forming complexes with elements like thallium. The behavior of these complexes in different solutions provides insights into the chemical properties of the compound (Abraham et al., 1973).

Physical Properties Analysis

  • The physical properties of Coproporphyrin III Tetramethyl Ester, such as melting points and solubility, are significant for its identification and quantitative estimation. These properties are crucial in differentiating between isomers (Jope & O'Brien, 1945).

Scientific Research Applications

  • Proton Magnetic Resonance Spectra Studies : It is used for studying the proton magnetic resonance spectra of thallium(III) coproporphyrin chelates (Abraham, Barnett, Bretschneider & Smith, 1973).

  • Tetrapyrrole Compounds Identification : The compound aids in identifying tetrapyrrole compounds excreted by Rhodobacter sphaeroides and in establishing the sources of bacteriochlorophyll a's methyl hydrogens (Iida, Nakamura, Hanamitsu & Kajiwara, 2007).

  • Porphyrin Metabolism Research : It is significant in studies of porphyrin metabolism for determining and identifying naturally occurring coproporphyrin isomers I and III (Jope & O'Brien, 1945).

  • Synthesis of Porphyrin Derivatives : It is utilized in the synthesis of harderoporphyrin trimethyl ester and isoharderoporphyrin trimethyl ester (Smith & Langry, 1980).

  • Protoporphyrin Biosynthesis : The compound is used in the biosynthesis of protoporphyrin-IX in a cell-free system from Euglena gracilis (Cavaleiro, Kenner & Smith, 1974).

  • Photoluminescence Diagnostics and Therapy : It is used in photoluminescence diagnostics and photodynamic therapy, exhibiting no teratogenic, allergenic, or hematogenic properties (Belousova et al., 2010).

  • Paper Chromatography : The compound assists in distinguishing between esters of coproporphyrin I and III, protoporphyrin IX, and mesoporphyrin IX in paper chromatography (Chu, Green & Chu, 1951).

  • Structural Integrity Studies : It is useful for studying the structural integrity of the type III porphyrinogen macrocycle in an active biological system (Battersby, McDonald, Redfern, Staunton & Wightman, 1976).

  • Mass Spectrometry Analysis : Coproporphyrin III tetramethyl ester's mass spectrometric behavior is investigated for potential use in scientific research (Rozynov, Mironov & Evstigneeva, 1971).

  • Chelating and Luminescence Agent : It serves as a chelating, chromogenic, and luminescence agent for various metal ions (Endo & Igarashi, 1995).

  • Photosynthesis and Phototoxicity Studies : The synthesis of [14C]coproporphyrin III by yeast cell-free extracts is valuable for researching the role of coproporphyrinogen in photosynthesis and phototoxicity (Labbé, 1986).

  • Diagnosis of Chronic Porphyria : The simultaneous formation of coproporphyrin I and III can aid in diagnosing chronic porphyria (Dobriner, 1936).

Safety And Hazards

The safety data sheet for Coproporphyrin III tetramethyl ester suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 3-[8,13,18-tris(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)26(10-14-38(46)50-6)34(43-31)19-32-24(4)28(12-16-40(48)52-8)36(44-32)20-35-27(11-15-39(47)51-7)22(2)30(42-35)17-29(21)41-33/h17-20,42,44H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHPHWXMJJZYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063943
Record name Coproporphyrin III tetramethyl ester
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Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red to purple crystals; [Strem Chemicals MSDS]
Record name Coproporphyrin III tetramethyl ester
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Product Name

Coproporphyrin III tetramethyl ester

CAS RN

5522-63-4
Record name Coproporphyrin III tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, 2,7,12,18-tetramethyl ester
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Record name Coproporphyrin III tetramethyl ester
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Record name Tetramethyl 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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